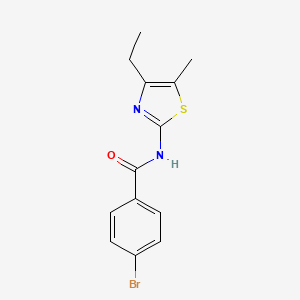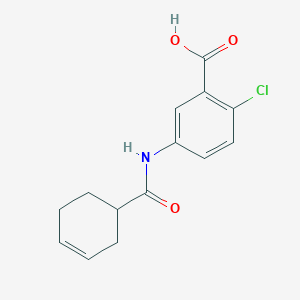
4-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C13H14BrN3OS. It is commonly referred to as BTEB and is a thiazole derivative. BTEB has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of BTEB is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific molecular targets in the body. BTEB has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
BTEB has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of oxidative stress in cells. BTEB has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BTEB in lab experiments is its broad range of pharmacological activities. It can be used to study various cellular processes and pathways. However, one of the limitations of using BTEB is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of BTEB. One area of research is the development of more efficient synthesis methods for BTEB. Another area of research is the investigation of BTEB as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the study of the mechanism of action of BTEB could lead to the identification of new molecular targets for drug development.
Synthesis Methods
The synthesis of BTEB involves the reaction of 4-bromo-2-aminobenzamide with 4-ethyl-5-methyl-2-thiocyanatethiazole in the presence of a base. The reaction is carried out in a solvent such as ethanol or dimethylformamide at a specific temperature and pressure.
Scientific Research Applications
BTEB has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. BTEB has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-3-11-8(2)18-13(15-11)16-12(17)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPGNBVEBSQMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)


![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)




![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)
![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)

![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)